![molecular formula C14H27BF4N2 B1354207 1-Decyl-3-methylimidazolium tetrafluoroborate CAS No. 244193-56-4](/img/structure/B1354207.png)
1-Decyl-3-methylimidazolium tetrafluoroborate
Overview
Description
1-Decyl-3-methylimidazolium tetrafluoroborate is an ionic liquid with the chemical formula C14H27BF4N2. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
1-Decyl-3-methylimidazolium tetrafluoroborate is an ionic liquid It is used as a clathrate hydrate crystal inhibitor in drilling fluid , a microextraction solvent in the determination of synthetic dyes in foods and cosmetics , and a substrate in the host-guest inclusion complexation studies with β-cyclodextrin .
Mode of Action
As a clathrate hydrate crystal inhibitor, this compound prevents the formation of clathrate hydrates, which are ice-like crystals that can block pipelines in oil and gas drilling operations . As a microextraction solvent, it is used to extract synthetic dyes from foods and cosmetics for analysis . In host-guest inclusion complexation studies, it acts as a substrate that interacts with β-cyclodextrin .
Biochemical Pathways
Its use in microextraction can aid in the analysis of biochemical compounds, such as synthetic dyes, in various matrices .
Result of Action
The primary result of the action of this compound is the inhibition of clathrate hydrate crystal formation, aiding in the extraction and analysis of synthetic dyes, and facilitating host-guest inclusion complexation studies .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a clathrate hydrate crystal inhibitor can be affected by temperature and pressure conditions . Its stability and efficacy as a microextraction solvent can be influenced by the presence of other solvents or contaminants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decyl-3-methylimidazolium tetrafluoroborate is typically synthesized through a two-step process:
Alkylation of 1-methylimidazole: This involves reacting 1-methylimidazole with 1-bromodecane to form 1-decyl-3-methylimidazolium bromide.
Anion Exchange: The bromide ion in 1-decyl-3-methylimidazolium bromide is then exchanged with a tetrafluoroborate ion using sodium tetrafluoroborate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-purity reagents and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions: 1-Decyl-3-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Complexation Reactions: It can form complexes with various metal ions and organic molecules.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Solvents: Reactions are often carried out in polar solvents such as water, methanol, or acetonitrile.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted imidazolium compounds can be formed.
Complexes: Complexation reactions result in the formation of stable complexes with metal ions or organic molecules.
Scientific Research Applications
Clathrate Hydrate Crystal Inhibition
One of the primary applications of 1-decyl-3-methylimidazolium tetrafluoroborate is as a clathrate hydrate crystal inhibitor in drilling fluids. The presence of hydrate crystals can pose significant challenges in oil and gas extraction; therefore, effective inhibitors are essential.
Case Study:
A study evaluated the effectiveness of this compound in preventing hydrate formation under various conditions. The results indicated that this ionic liquid significantly reduces the rate of hydrate formation compared to conventional inhibitors, demonstrating its potential for use in deep-water drilling operations .
Microextraction Solvent
This compound is also utilized as a microextraction solvent for the determination of synthetic dyes in food and cosmetic products. Its ability to selectively extract specific compounds makes it valuable in analytical chemistry.
Case Study:
Research conducted on the extraction of Brilliant Blue FCF from food samples revealed that this compound provided higher extraction efficiency compared to traditional solvents. This method not only improved sensitivity but also reduced the environmental impact associated with solvent disposal .
Host-Guest Inclusion Complexation
The compound serves as a substrate in host-guest inclusion complexation studies with β-cyclodextrin. This application exploits the ability of ionic liquids to form complexes that can enhance solubility and stability of guest molecules.
Case Study:
A multi-spectroscopic investigation demonstrated that this compound forms stable inclusion complexes with β-cyclodextrin, which can be beneficial for drug delivery systems and improving the bioavailability of pharmaceutical compounds .
Metal Plating and Electropolishing
In the field of materials science, this ionic liquid has been explored for its potential in metal plating and electropolishing processes due to its excellent conductivity and ability to stabilize metal ions.
Data Table: Applications Overview
Environmental Considerations
While this compound has many beneficial applications, it is also essential to consider its environmental impact. Studies have shown varying degrees of toxicity towards aquatic organisms, highlighting the need for careful management when using ionic liquids in industrial processes .
Toxicity Data Table
Ionic Liquid | EC50 (mg/L) | Toxicity Level |
---|---|---|
This compound | 0.204 | Highly toxic |
1-Octyl-3-methylimidazolium tetrafluoroborate | 1.3 | Moderately toxic |
1-Hexyl-3-methylimidazolium tetrafluoroborate | 37.8 | Practically harmless |
Comparison with Similar Compounds
1-Decyl-3-methylimidazolium tetrafluoroborate is compared with other similar ionic liquids:
1-Butyl-3-methylimidazolium tetrafluoroborate: Similar in structure but with a shorter alkyl chain, leading to different solubility and thermal properties.
1-Hexyl-3-methylimidazolium tetrafluoroborate: Also similar but with intermediate alkyl chain length, offering a balance between the properties of the decyl and butyl derivatives.
1-Methyl-3-octylimidazolium tetrafluoroborate: Another similar compound with an octyl chain, providing different hydrophobicity and interaction characteristics.
This compound stands out due to its longer alkyl chain, which imparts unique solubility and interaction properties, making it particularly useful in specific applications such as drilling fluids and complexation studies .
Biological Activity
1-Decyl-3-methylimidazolium tetrafluoroborate ([C10mim][BF4]) is an ionic liquid (IL) that has garnered attention for its potential applications in various fields, including biochemistry and environmental science. This article reviews the biological activity of [C10mim][BF4], focusing on its effects on cellular systems, toxicity, and degradation pathways.
This compound has a unique structure that contributes to its properties as an ionic liquid. Its molecular formula is C12H20BF4N2, and it features a decyl alkyl chain attached to a 3-methylimidazolium cation. This structure influences its interactions with biological systems.
Cytotoxicity
Research indicates that [C10mim][BF4] exhibits cytotoxic effects on various cell lines. In studies involving human hepatocarcinoma (QGY-7701) and HepG2 cells, exposure to [C10mim][BF4] resulted in increased oxidative stress and apoptosis, with an effective concentration (EC50) of approximately 360 μM for QGY-7701 cells and 439.46 μM for HepG2 cells after 24 hours of exposure .
Table 1: Cytotoxic Effects of [C10mim][BF4] on Cell Lines
Cell Line | EC50 (μM) | Mechanism of Action |
---|---|---|
QGY-7701 | 360 | Induction of oxidative stress and apoptosis |
HepG2 | 439.46 | Mitochondrial disruption and caspase activation |
Impact on Enzyme Activity
The ionic liquid has been shown to affect enzyme stability and activity. For example, it decreases the thermal stability of lysozyme, accelerating amyloid fibrillization in a dose-dependent manner . This suggests that [C10mim][BF4] can disrupt protein function, potentially impacting metabolic processes.
Table 2: Effect of [C10mim][BF4] on Lysozyme Stability
Concentration (mM) | Effect on Lysozyme Stability |
---|---|
0.5 | Decreased thermal stability |
1.0 | Significant acceleration of fibrillization |
Toxicity Studies
Toxicological assessments reveal that [C10mim][BF4] can induce significant changes in liver and kidney function in mammalian models. Acute toxicity studies indicated histopathological changes in the liver following intraperitoneal administration, with an LD50 calculated at 35.7 mg/kg body weight . The kidney was identified as particularly sensitive due to its high oxygen consumption demands during cellular respiration.
Environmental Impact
The degradation pathways of [C10mim][BF4] have been investigated to understand its environmental persistence. Under acidic conditions, it can degrade rapidly, with over 91% degradation achieved within 120 minutes using a micro-electrolysis system . The degradation products include various nitrogenous compounds and fatty acids, which may have further implications for ecological health.
Table 3: Degradation Pathways of [C10mim][BF4]
Degradation Product | Formation Mechanism |
---|---|
N-alkyl formamide | Ring opening and bond breakage |
Fatty acids (e.g., formic acid) | Decomposition of alkyl formamide |
Nitrate ions | Resultant from degradation processes |
Case Studies
- Marine Microbial Tolerance : A study isolated marine bacteria capable of degrading imidazolium-based ionic liquids, including [C10mim][BF4]. The bacteria exhibited growth in concentrations exceeding 1 M, highlighting potential bioremediation applications .
- Soil Microbial Community Effects : Another investigation assessed the impact of [C10mim][BF4] on soil enzyme activity and microbial diversity. Results showed that at higher concentrations (5.0 mg/kg and above), enzyme activities were inhibited, leading to altered microbial community structures over a 40-day incubation period .
Properties
IUPAC Name |
1-decyl-3-methylimidazol-3-ium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N2.BF4/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3,4)5/h12-14H,3-11H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUMDWFYJYXDTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCN1C=C[N+](=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047915 | |
Record name | 1-Decyl-3-methylimidazolium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244193-56-4 | |
Record name | 1-Decyl-3-methylimidazolium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Decyl-3-methylimidazolium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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